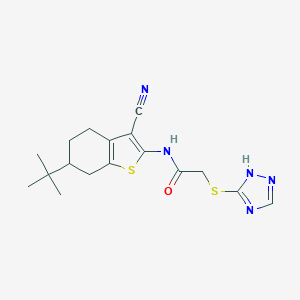![molecular formula C23H22N4O3S2 B305979 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305979.png)
2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of research applications.
Mecanismo De Acción
The mechanism of action of 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of cancer and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide are still being studied. However, it has been shown to have anti-cancer and neuroprotective properties in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its potential for use in the development of new cancer and neurological disorder treatments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research on 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One direction is to further study its anti-cancer properties and potential for use in the development of new cancer treatments. Another direction is to further study its neuroprotective properties and potential for use in the development of new treatments for neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis method for 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 4-isopropylphenol with chloromethyl methyl ether to form 4-isopropylphenoxy methyl ether. This is followed by the reaction of the resulting compound with hydrazine hydrate to form 5-(4-isopropylphenoxy)methyl-1,3,4-oxadiazole-2-thiol. The final step involves the reaction of this compound with N-(4-phenyl-1,3-thiazol-2-yl)acetamide in the presence of a catalyst to form 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Aplicaciones Científicas De Investigación
2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has potential applications in a variety of scientific research areas. One potential application is in the study of cancer. This compound has been shown to have anti-cancer properties and could potentially be used in the development of new cancer treatments. Another potential application is in the study of neurological disorders. This compound has been shown to have neuroprotective properties and could potentially be used in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
|---|---|
Fórmula molecular |
C23H22N4O3S2 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
N-(4-phenyl-1,3-thiazol-2-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H22N4O3S2/c1-15(2)16-8-10-18(11-9-16)29-12-21-26-27-23(30-21)32-14-20(28)25-22-24-19(13-31-22)17-6-4-3-5-7-17/h3-11,13,15H,12,14H2,1-2H3,(H,24,25,28) |
Clave InChI |
YDEYUYTUOOWBLU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305896.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B305898.png)
![N-(1-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-2-methylpropyl)-3-methylbenzamide](/img/structure/B305899.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305902.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B305903.png)
![Ethyl 4-({[(2-anilino-2-oxoethyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305907.png)
![ethyl 4-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305909.png)
![2-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B305910.png)
![2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B305913.png)
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B305915.png)
![isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate](/img/structure/B305916.png)
![ethyl 5-acetyl-4-methyl-2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B305918.png)

